molecular formula C63H118N18O14S B2656541 myristoyl-Lys-Arg-Met-Lys-Val-Ala-Lys-Asn-Ala-Gln-OH CAS No. 1423381-07-0

myristoyl-Lys-Arg-Met-Lys-Val-Ala-Lys-Asn-Ala-Gln-OH

Cat. No.: B2656541
CAS No.: 1423381-07-0
M. Wt: 1383.81
InChI Key: WOHZPGNQJGMOFO-KJNWLHRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pep2m, myristoylated is a cell-permeable peptide . It is a peptide inhibitor of the interaction between the C-terminus of the GluA2 (AMPA receptor) subunit and N-ethylmaleimide-sensitive fusion protein (NSF), a protein that regulates AMPA receptor function . It reduces postsynaptic currents in CA1 neurons, AMPA-mediated currents in cultured hippocampal neurons, and AMPA receptor surface expression .


Molecular Structure Analysis

The molecular weight of Pep2m, myristoylated is 1383.81 . Its molecular formula is C63H118N18O14S . The sequence of Pep2m, myristoylated is KRMKVAKNAQ, with a modification of N-terminal Myr at Lys-1 .


Physical and Chemical Properties Analysis

Pep2m, myristoylated appears as a solid . It should be stored at -20°C .

Scientific Research Applications

Post-Translational Myristoylation and Cellular Functions

Myristoylation is an irreversible linkage of myristic acid to proteins, influencing their subcellular localization and interactions. This modification is pivotal for numerous cellular functions, including signaling pathways, oncogenesis, and viral replication. Myristoylated proteins play essential roles in health and disease, with recent advancements in identifying and detecting these modifications shedding light on their broad implications (Martin, Beauchamp, & Berthiaume, 2011).

Advances in Myristoylation Prediction and Detection

The development of support vector machine (SVM) predictors has improved the accuracy of identifying myristoylated proteins. This progress facilitates the understanding of myristoylation's role in biological functions and its potential as a therapeutic target. With accuracies exceeding 98%, these tools represent significant advances in computational biology (Cao, Sumikoshi, Nakamura, Terada, & Shimizu, 2011).

N-Myristoylation in Protein Phosphatases

Research has elucidated that N-myristoylation is crucial for the function of protein phosphatases PPM1A and PPM1B, affecting their ability to dephosphorylate specific physiological substrates. This modification is essential for proper cellular signaling and highlights the nuanced role of myristoylation in enzymatic activity regulation (Chida et al., 2013).

FRET-Biosensors for Studying Myristoylation

The development of FRET-based biosensors (NANOMS) has enabled the detection of inhibitors affecting the membrane targeting of myristoylated proteins. This method offers a unique approach to studying the modulation of protein localization and function, with implications for drug discovery in cancer and infectious diseases (Najumudeen et al., 2013).

Myristoylation in Immune Function

Myristoylation plays a significant role in the immune response, influencing the activation and signaling pathways of immune cells. It affects myelopoiesis, innate immune responses, and T-cell lymphopoiesis, underscoring the importance of lipid modifications in immune regulation (Udenwobele et al., 2017).

Mechanism of Action

Pep2m, myristoylated disrupts the protein kinase ζ (PKMζ) downstream targets, N-ethylmaleimide-sensitive factor/glutamate receptor subunit 2 (NSF/GluR2) interactions . PKMζ is an autonomously active isozyme of protein kinase C (PKC) .

Safety and Hazards

Pep2m, myristoylated is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H118N18O14S/c1-7-8-9-10-11-12-13-14-15-16-17-29-51(84)74-42(25-18-21-33-64)55(87)77-45(28-24-36-71-63(69)70)56(88)78-46(32-37-96-6)58(90)76-44(27-20-23-35-66)59(91)81-52(39(2)3)61(93)73-41(5)53(85)75-43(26-19-22-34-65)57(89)80-48(38-50(68)83)60(92)72-40(4)54(86)79-47(62(94)95)30-31-49(67)82/h39-48,52H,7-38,64-66H2,1-6H3,(H2,67,82)(H2,68,83)(H,72,92)(H,73,93)(H,74,84)(H,75,85)(H,76,90)(H,77,87)(H,78,88)(H,79,86)(H,80,89)(H,81,91)(H,94,95)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,52-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHZPGNQJGMOFO-KJNWLHRWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H118N18O14S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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